molecular formula C18H23F6N3O2 B15002992 N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide

N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide

Cat. No.: B15002992
M. Wt: 427.4 g/mol
InChI Key: KIJCCFNUAQBXAP-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropyl group, a morpholine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropyl group enhances its binding affinity and specificity, while the morpholine ring and phenylacetamide moiety contribute to its overall activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide is unique due to its combination of a hexafluoropropyl group, a morpholine ring, and a phenylacetamide moiety. This unique structure imparts specific properties, such as enhanced binding affinity and specificity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H23F6N3O2

Molecular Weight

427.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(3-morpholin-4-ylpropylamino)propan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C18H23F6N3O2/c19-17(20,21)16(18(22,23)24,25-7-4-8-27-9-11-29-12-10-27)26-15(28)13-14-5-2-1-3-6-14/h1-3,5-6,25H,4,7-13H2,(H,26,28)

InChI Key

KIJCCFNUAQBXAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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